molecular formula C9H7ClN2O4S B580922 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride CAS No. 1206117-96-5

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride

Cat. No.: B580922
CAS No.: 1206117-96-5
M. Wt: 274.675
InChI Key: BQTOFEYWJPJCJM-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S. It is a halogenated heterocycle known for its unique structure, which includes a quinazoline core with sulfonyl chloride and methyl substituents.

Mechanism of Action

Mode of Action

It is known that the compound interacts with n-nucleophiles, amines, and hydrazines . The exact nature of these interactions and the resulting changes are yet to be fully understood.

Biochemical Pathways

It is suggested that the compound might be involved in the synthesis of 4-thioxo derivatives . .

Biochemical Analysis

Biochemical Properties

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and transferases, facilitating the transfer of sulfonyl groups to target molecules. This interaction often results in the modification of the target enzyme’s activity, either inhibiting or enhancing its function. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to changes in protein structure and function .

Cellular Effects

The effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets. This modulation can impact gene expression and cellular metabolism, resulting in changes in cell proliferation, differentiation, and apoptosis . Studies have shown that this compound can induce cell cycle arrest in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. It has also been reported to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles . These effects are often dose-dependent and can be observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response. These studies are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is critical for its activity. It can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it can interact with different sets of biomolecules in each compartment. For example, nuclear localization can facilitate interactions with transcription factors, while mitochondrial localization can influence energy production and apoptosis.

Preparation Methods

The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride typically involves multiple steps. One common method includes the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form hydrazide. Subsequent reactions with carbon disulfide and potassium hydroxide yield oxadiazole, which undergoes further reactions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Comparison with Similar Compounds

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOFEYWJPJCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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